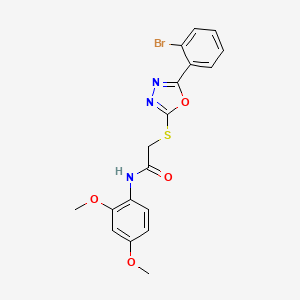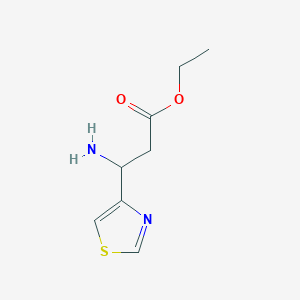![molecular formula C9H7F2NO2 B11780160 2-(Difluoromethoxy)-7-methylbenzo[d]oxazole](/img/structure/B11780160.png)
2-(Difluoromethoxy)-7-methylbenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluorometoxi)-7-metilbenzo[d]oxazol es un compuesto heterocíclico que presenta un anillo benzoxazol sustituido con un grupo difluorometoxi y un grupo metilo
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(Difluorometoxi)-7-metilbenzo[d]oxazol normalmente implica la condensación de 2-aminofenol con un aldehído apropiado, seguido de ciclización e introducción del grupo difluorometoxi. Un método común implica el uso de reactivos de difluorometilación para introducir el grupo difluorometoxi en el anillo benzoxazol .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de sistemas catalíticos avanzados y condiciones de reacción optimizadas puede mejorar la eficiencia de la síntesis .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(Difluorometoxi)-7-metilbenzo[d]oxazol puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir diferentes formas reducidas del compuesto.
Sustitución: El grupo difluorometoxi puede sustituirse con otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados funcionalizados .
Aplicaciones Científicas De Investigación
2-(Difluorometoxi)-7-metilbenzo[d]oxazol tiene varias aplicaciones de investigación científica:
Química Medicinal: Sirve como un andamiaje para el desarrollo de nuevos productos farmacéuticos, particularmente aquellos que se dirigen a enzimas y receptores específicos.
Ciencia de Materiales: Se explora su posible uso en materiales electrónicos orgánicos debido a sus propiedades electrónicas únicas.
Mecanismo De Acción
El mecanismo de acción de 2-(Difluorometoxi)-7-metilbenzo[d]oxazol involucra su interacción con objetivos moleculares específicos, como enzimas y receptores. El grupo difluorometoxi puede mejorar la afinidad de unión y la selectividad del compuesto para estos objetivos, lo que lleva a sus efectos biológicos . Las vías involucradas pueden incluir la inhibición de la actividad enzimática o la modulación de la señalización del receptor .
Comparación Con Compuestos Similares
Compuestos Similares
- 2-(Difluorometoxi)-7-metilbenzoxazol
- 2-(Difluorometoxi)-7-metiltiazol
- 2-(Difluorometoxi)-7-metilpiridina
Singularidad
2-(Difluorometoxi)-7-metilbenzo[d]oxazol es único debido a su patrón de sustitución específico y la presencia del grupo difluorometoxi, que imparte propiedades electrónicas y estéricas distintas. Esto lo hace particularmente valioso en química medicinal para el desarrollo de inhibidores enzimáticos selectivos y moduladores de receptores .
Propiedades
Fórmula molecular |
C9H7F2NO2 |
|---|---|
Peso molecular |
199.15 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-7-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H7F2NO2/c1-5-3-2-4-6-7(5)13-9(12-6)14-8(10)11/h2-4,8H,1H3 |
Clave InChI |
ZCJCZCKDUXOPRV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)N=C(O2)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-(Benzyloxy)-5-bromo-2-methylbenzyl)benzo[b]thiophene](/img/structure/B11780077.png)

![5-(Methylsulfonyl)-4-(m-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11780087.png)

![3-Chloro-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11780095.png)
![tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate](/img/structure/B11780102.png)


![2-Bromo-4-(5-chloro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B11780128.png)



![8-(Bicyclo[2.2.1]heptan-2-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11780152.png)

